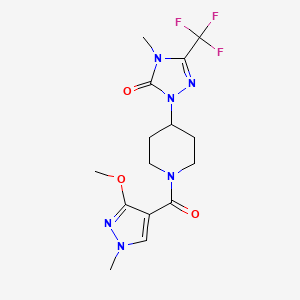
1-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H19F3N6O3 and its molecular weight is 388.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following components:
- A triazole ring , which is known for its role in various biological activities.
- A pyrazole moiety that contributes to its bioactivity.
- A piperidine group , which enhances lipophilicity and bioavailability.
The molecular formula is C18H20F3N5O3, indicating the presence of trifluoromethyl groups that may influence its pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole frameworks. Specifically, the compound has shown promising results in various cancer cell lines:
- Cell Line Studies : In vitro studies demonstrated that the compound induces apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM. The compound was observed to suppress tumor growth in animal models, indicating its potential as an anticancer agent .
Antimicrobial Activity
Compounds with pyrazole derivatives have been reported to exhibit significant antimicrobial properties. The specific compound's activity against various pathogens has not been extensively documented but aligns with the general trend observed in similar compounds:
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit key enzymatic processes essential for bacterial survival .
Other Pharmacological Activities
The compound may also exhibit a range of other biological activities based on the structural features common to pyrazoles and triazoles:
- Anti-inflammatory : Similar compounds have shown anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
- Antioxidant : The presence of methoxy and trifluoromethyl groups may enhance its antioxidant capacity, which is beneficial in reducing oxidative stress in cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:
| Structural Feature | Activity Impact |
|---|---|
| Pyrazole Ring | Enhances anticancer and antimicrobial activity |
| Triazole Group | Contributes to enzyme inhibition properties |
| Piperidine Group | Increases lipophilicity and bioavailability |
Case Studies
- In Vitro Studies : Research indicated that modifications to the pyrazole moiety significantly impacted cytotoxicity against cancer cell lines. For example, substituents on the pyrazole ring were found to enhance apoptotic activity .
- Animal Models : In vivo studies demonstrated that administration of the compound resulted in reduced tumor sizes in xenograft models, supporting its potential as a therapeutic agent for cancer treatment .
Propiedades
IUPAC Name |
2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N6O3/c1-21-8-10(11(19-21)27-3)12(25)23-6-4-9(5-7-23)24-14(26)22(2)13(20-24)15(16,17)18/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWRHUCFRWHORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













